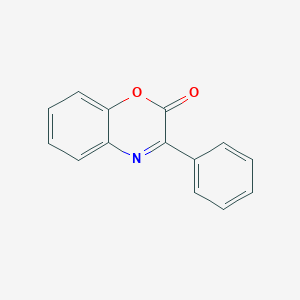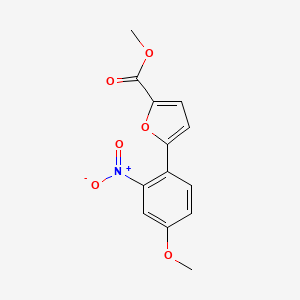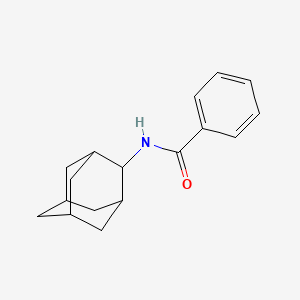
8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one is a chemical compound that belongs to the class of triazolobenzodiazepines. This compound is known for its potential pharmacological activities and is often used in medicinal chemistry research. It has a molecular formula of C17H13ClN4O and is characterized by the presence of a triazole ring fused to a benzodiazepine core .
Métodos De Preparación
The synthesis of 8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one typically involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formic acid to yield the triazolobenzodiazepine core . Industrial production methods often employ solvent-free conditions to enhance yield and purity .
Análisis De Reacciones Químicas
8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, with reagents like chlorine or nitric acid.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study the function of GABA receptors.
Medicine: It is investigated for its potential anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new pharmaceuticals
Mecanismo De Acción
The mechanism of action of 8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one involves its interaction with the GABA_A receptor. This compound binds to the benzodiazepine site on the receptor, enhancing the inhibitory effects of GABA and leading to increased chloride ion influx, which results in hyperpolarization of the neuron and a calming effect .
Comparación Con Compuestos Similares
Similar compounds include:
Diazepam: Another benzodiazepine with anxiolytic properties.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Lorazepam: Used for its sedative and anxiolytic effects.
8-Chloro-2,4-dihydro-2-methyl-6-phenyl-1H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepin-1-one is unique due to its specific triazole ring fusion, which imparts distinct pharmacological properties .
Propiedades
Número CAS |
43057-26-7 |
|---|---|
Fórmula molecular |
C17H13ClN4O |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
8-chloro-2-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C17H13ClN4O/c1-21-17(23)22-14-8-7-12(18)9-13(14)16(19-10-15(22)20-21)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
ASJCMUJNNXXSQM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)N2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011662.png)
![N-[(E)-(3-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12011672.png)

![[1-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12011690.png)
![2-bromo-6-methoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011695.png)
![2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12011698.png)







